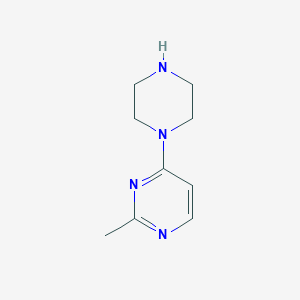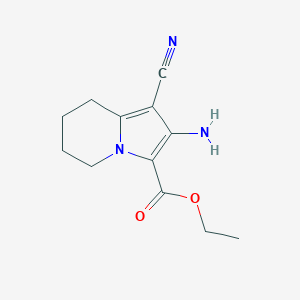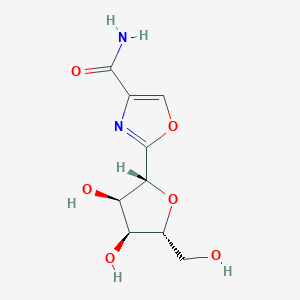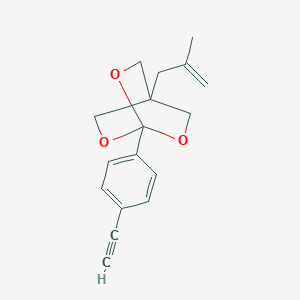
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-, also known as TBOA, is a potent and selective inhibitor of glutamate transporters, which play a crucial role in regulating the concentration of glutamate in the synaptic cleft.
作用机制
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- acts by binding to the external surface of glutamate transporters and blocking the uptake of glutamate into the presynaptic terminal. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and lead to excitotoxicity. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- is highly selective for glutamate transporters and does not affect other neurotransmitter transporters.
Biochemical and physiological effects:
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has been shown to have a number of biochemical and physiological effects. It can increase the release of glutamate from presynaptic terminals, leading to an increase in excitatory synaptic transmission. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- can also activate astrocytes, leading to an increase in the release of gliotransmitters. In addition, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- is a potent and selective inhibitor of glutamate transporters, making it a valuable tool for studying the role of glutamate transporters in the central nervous system. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments. In addition, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- can have off-target effects at high concentrations, leading to non-specific effects on synaptic transmission.
未来方向
There are a number of future directions for research on 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could have therapeutic potential for a variety of neurological disorders. Another area of interest is the investigation of the role of glutamate transporters in other systems, such as the peripheral nervous system and the immune system. Finally, the use of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- in combination with other drugs or therapies could lead to new treatments for neurological disorders.
合成方法
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- can be synthesized using a multi-step process that involves the coupling of 4-ethynylphenylboronic acid and 4-bromo-2-methyl-2-propenylbenzene, followed by the cyclization of the resulting intermediate with paraformaldehyde. The final product is obtained through purification using column chromatography.
科学研究应用
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has been widely used in scientific research to study the role of glutamate transporters in the central nervous system. It has been shown to be effective in blocking glutamate transporters in vitro and in vivo, leading to an increase in extracellular glutamate levels and the activation of glutamate receptors. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has also been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
属性
CAS 编号 |
134133-86-1 |
|---|---|
产品名称 |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- |
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC 名称 |
1-(4-ethynylphenyl)-4-(2-methylprop-2-enyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C17H18O3/c1-4-14-5-7-15(8-6-14)17-18-10-16(11-19-17,12-20-17)9-13(2)3/h1,5-8H,2,9-12H2,3H3 |
InChI 键 |
NGOHUHGBLZKDBW-UHFFFAOYSA-N |
SMILES |
CC(=C)CC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
规范 SMILES |
CC(=C)CC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
其他 CAS 编号 |
134133-86-1 |
同义词 |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-pr openyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



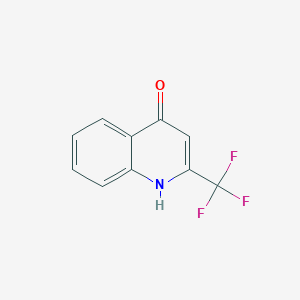
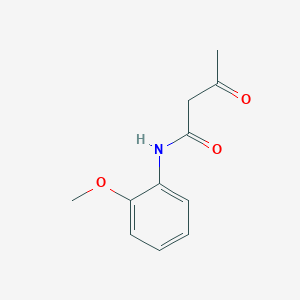

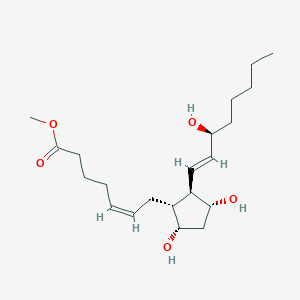
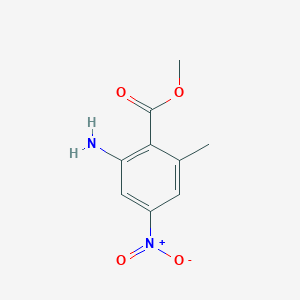
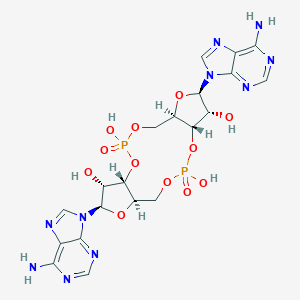
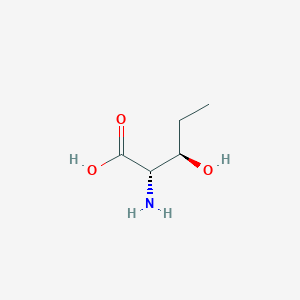

![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)

